5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one
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Overview
Description
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It belongs to the class of pyrrolizines, which are compounds containing a pyrrolizine moiety, consisting of a pyrrole ring fused to a pyrrolidine ring . This compound has been detected in various foods and is known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve solvents like DMSO and catalysts like Cs2CO3 .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolizine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its medicinal properties and potential therapeutic applications.
Industry: Utilized in the development of new chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: A related compound with a benzoyl group instead of an acetyl group.
Pyrrolizine derivatives: Other compounds containing the pyrrolizine moiety, which may have similar chemical and biological properties.
Uniqueness
5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific acetyl group, which imparts distinct chemical and biological properties compared to other pyrrolizine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-acetyl-2,3-dihydropyrrolizin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-2-3-8-9(12)4-5-10(7)8/h2-3H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXIFPXMXGPLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2N1CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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